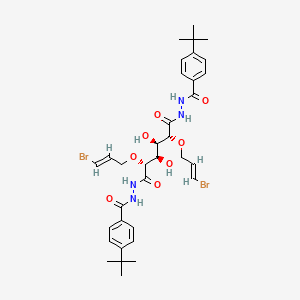

L-mannitol derivative

Description

Structure

2D Structure

Properties

Molecular Formula |

C34H44Br2N4O8 |

|---|---|

Molecular Weight |

796.5 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2,5-bis[(E)-3-bromoprop-2-enoxy]-1-N',6-N'-bis(4-tert-butylbenzoyl)-3,4-dihydroxyhexanedihydrazide |

InChI |

InChI=1S/C34H44Br2N4O8/c1-33(2,3)23-13-9-21(10-14-23)29(43)37-39-31(45)27(47-19-7-17-35)25(41)26(42)28(48-20-8-18-36)32(46)40-38-30(44)22-11-15-24(16-12-22)34(4,5)6/h7-18,25-28,41-42H,19-20H2,1-6H3,(H,37,43)(H,38,44)(H,39,45)(H,40,46)/b17-7+,18-8+/t25-,26-,27-,28-/m1/s1 |

InChI Key |

GBIFQWZWWHMHND-MNSGAQFXSA-N |

Isomeric SMILES |

CC(C1=CC=C(C=C1)C(=O)NNC(=O)[C@H](OC/C=C/Br)[C@H](O)[C@@H](O)[C@@H](OC/C=C/Br)C(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C)(C)C |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C(C(C(C(C(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C)OCC=CBr)O)O)OCC=CBr |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for L Mannitol Derivatives

Chemo-Enzymatic and Biotechnological Synthesis Routes for L-Mannitol Derivatives

The integration of biological systems, including enzymes and engineered microorganisms, offers sustainable and highly selective pathways for producing L-mannitol and its derivatives. These methods leverage the inherent specificity of biocatalysts to achieve transformations that are often challenging through conventional chemistry.

Enzymatic Transglycosylation Approaches for Galactosyl L-Mannitol Derivatives

Enzymatic transglycosylation is a powerful method for synthesizing glycosides, including galactosyl L-mannitol derivatives. This process utilizes glycosidase enzymes, such as β-galactosidase, which, under specific conditions, catalyze the transfer of a galactosyl moiety from a donor substrate (like lactose) to an acceptor molecule (L-mannitol), rather than to water (hydrolysis). pan.olsztyn.plresearchgate.netmdpi.com

Research has focused on optimizing the synthesis of galactosyl-mannitol using β-galactosidase from various sources, notably Kluyveromyces lactis. pan.olsztyn.plresearchgate.netcabidigitallibrary.org The efficiency and yield of this biotransformation are highly dependent on several reaction parameters. Studies have systematically investigated the influence of enzyme dosage, substrate concentration, pH, and the presence of additives like sodium chloride (NaCl). pan.olsztyn.pl

Table 1: Influence of Reaction Parameters on Galactosyl L-Mannitol Synthesis

| Parameter | Condition/Range | Observed Effect on Synthesis | Reference |

|---|---|---|---|

| Enzyme Dose (K. lactis β-galactosidase) | 2,850 - 11,400 LAU/100g lactose | Optimal range for achieving ~21.8% yield of total saccharides. | pan.olsztyn.plpan.olsztyn.pl |

| Enzyme Dose (K. lactis β-galactosidase) | > 11,400 LAU/100g lactose | Increased product decomposition (hydrolysis), leading to lower net yield. | pan.olsztyn.plresearchgate.net |

| Substrate Concentration | 23 g/100 mL to 48 g/100 mL | Positive impact on the absolute quantity of gal-mannitol produced. | pan.olsztyn.plresearchgate.net |

| pH | 6.5 to 9.0 | Relatively low increase in product quantity (approx. 5%). | pan.olsztyn.plresearchgate.net |

| NaCl Addition | 0.25 mol/L | Increased maximum content of gal-mannitol in total sugar by 12.8%. | pan.olsztyn.plresearchgate.net |

Microbial Production Strategies and Strain Engineering for L-Mannitol Derivative Synthesis

Metabolic engineering of various microorganisms has emerged as a promising strategy for the sustainable production of L-mannitol. This approach involves genetically modifying microbial strains to enhance specific metabolic pathways leading to mannitol (B672) synthesis from simple sugars like glucose or even from CO2 in photosynthetic microbes.

Lactococcus lactis, a food-grade lactic acid bacterium, has been a primary target for such engineering. wur.nldtu.dk While wild-type strains produce minimal mannitol, metabolic engineering has significantly boosted production. wur.nlnih.gov A key strategy involves overexpressing the gene for mannitol-1-phosphate dehydrogenase (M1PDH), often sourced from Lactobacillus plantarum (mtlD gene). nih.govnih.govasm.org This enzyme converts fructose-6-phosphate (B1210287) (F6P), a central glycolytic intermediate, into mannitol-1-phosphate (Mtl1P). nih.govdtu.dk Further enhancements have been achieved by co-expressing a mannitol-1-phosphatase (M1Pase), which dephosphorylates Mtl1P to yield mannitol. wur.nl In one study, combining the overexpression of M1PDH and M1Pase from Eimeria tenella in an LDH-deficient L. lactis strain resulted in a conversion of up to 50% of glucose to mannitol. wur.nl

Another critical modification is the disruption of competing metabolic pathways. Deleting the lactate (B86563) dehydrogenase gene (ldh) redirects carbon flux away from lactate production and helps regenerate NAD+, which is required by M1PDH. nih.govnih.govresearchgate.net Resting cells of an LDH-deficient L. lactis strain overexpressing mtlD converted 25% of glucose into mannitol. nih.govnih.gov To prevent the re-consumption of the produced mannitol, genes involved in the mannitol transport system (mtlA or mtlF) have also been deleted. nih.govresearchgate.net This strategy led to a final mannitol concentration of 2.3 mM that remained stable after glucose depletion. dtu.dk Using an optimized two-stage process with an adapted strain, a titer of 6.1 g/L of mannitol was achieved, representing a 60% conversion yield from glucose. nih.gov

More recently, cyanobacteria such as Synechococcus elongatus have been engineered for the photoautotrophic production of mannitol from CO2. wiley.com This involves the heterologous expression of the mannitol biosynthesis pathway, typically using mtlD and mlp (mannitol-1-phosphatase) genes. wiley.com By optimizing promoter strength and cultivation conditions, an engineered strain of S. elongatus PCC 7942 produced a mannitol titer of 701 ± 15 mg/L, the highest reported yield from engineered cyanobacteria to date. wiley.com

Table 2: Engineered Microbial Strains for L-Mannitol Production

| Microorganism | Genetic Modification(s) | Key Outcome | Reference |

|---|---|---|---|

| Lactococcus lactis | Overexpression of L. plantarum mtlD in LDH-deficient strain. | Resting cells converted 25% of glucose to mannitol. | nih.govnih.gov |

| Lactococcus lactis | Overexpression of M1PDH and E. tenella M1Pase in LDH-deficient strain. | Achieved up to 50% glucose-to-mannitol conversion. | wur.nl |

| Lactococcus lactis | Deletion of ldh and mannitol transporter gene (mtlA or mtlF). | Prevented re-utilization of produced mannitol. | nih.govresearchgate.net |

| Lactococcus lactis | Adaptively evolved strain with inactivated mannitol uptake system. | 6.1 g/L mannitol titer with 60% yield from glucose in a two-stage process. | nih.gov |

| Synechococcus elongatus PCC 7942 | Heterologous expression of mtlD and mlp genes. | Photoautotrophic production of 701 mg/L mannitol from CO2. | wiley.com |

Biocatalytic Conversion Pathways for L-Mannitol Derivatives

Biocatalytic conversion, using either isolated enzymes or whole-cell systems, provides a direct route to L-mannitol from substrates like fructose (B13574). These systems are valued for their high specificity and ability to operate under mild conditions.

A notable example is the development of a whole-cell biocatalyst using a recombinant Escherichia coli strain. nih.gov To achieve the conversion of D-fructose to D-mannitol, the mdh gene, encoding mannitol dehydrogenase (MDH) from Leuconostoc pseudomesenteroides, was expressed in E. coli. nih.gov This enzyme requires the cofactor NADH to reduce fructose. To ensure a continuous supply of NADH, a cofactor regeneration system was co-expressed. The fdh gene from Mycobacterium vaccae, encoding formate (B1220265) dehydrogenase (FDH), was introduced to oxidize formate to carbon dioxide, thereby generating the necessary NADH. nih.gov

A major challenge was the inefficient uptake of fructose by the E. coli cells. This was overcome by introducing a third gene, glf from Zymomonas mobilis, which encodes a glucose facilitator protein that allows for the efficient transport of fructose into the cell without phosphorylation. nih.gov Under optimized, pH-controlled conditions, this engineered whole-cell biocatalyst produced 362 mM of D-mannitol from D-fructose within 8 hours, achieving a molar yield of 84%. nih.gov

Similarly, enzyme-based processes have been developed for high-purity D-mannitol production. tandfonline.com One such system uses a recombinant mannitol dehydrogenase from Pseudomonas fluorescens for the stereospecific reduction of D-fructose. tandfonline.com Cofactor regeneration is again accomplished using formate dehydrogenase, which avoids the formation of byproducts. tandfonline.com This enzymatic process reached a productivity of 2.25 g/(L·h) of D-mannitol, with the final product being crystallized at 97% purity. tandfonline.com Another approach utilized a psychrophile-based biocatalyst (PSCat) to efficiently convert mannitol to fructose, demonstrating the reversibility and potential of these enzymatic systems for producing various sugar derivatives. researchgate.net

Advanced Chemical Synthesis Techniques for L-Mannitol Derivatives

The rich stereochemistry of L-mannitol makes it an invaluable chiral pool starting material for the asymmetric synthesis of complex natural products and pharmacologically active molecules. Advanced chemical methods, particularly those involving stereoselective reactions and boronate chemistry, have enabled precise modifications of the mannitol scaffold.

Stereoselective and Asymmetric Synthesis Leveraging this compound Scaffolds

L-mannitol is widely used as a chiral template in organic synthesis due to its C2 symmetry and multiple stereocenters. researchgate.net Its rigid, predictable conformation allows for high stereocontrol in reactions, making it a foundational molecule for constructing complex chiral structures. For instance, L-mannitol has been the starting material for the synthesis of P1/P1'-substituted cyclic urea-based HIV-1 protease inhibitors. researchgate.net In these syntheses, the four contiguous R,S,S,R stereocenters required for the core scaffold are introduced using substrate-controlled methodologies starting from L-mannitol. researchgate.net

Boronate-Assisted Assembly Strategies for this compound Synthesis and Aldohexose Conversion

Boronic acids play a crucial role in modern carbohydrate chemistry by forming reversible cyclic esters (boronates) with diol functionalities. researchgate.netwiley-vch.de This interaction serves as a temporary protecting group, allowing for highly regioselective chemical modifications at other positions on the carbohydrate scaffold. researchgate.netnih.gov In L-mannitol and its derivatives, boronic acids preferentially react with cis-vicinal diols, activating the complexed hydroxyl groups and enabling selective functionalization. nih.govjst.go.jp

This strategy has been exploited in boronic acid-catalyzed site-selective acylation reactions. Imidazole-containing boronic acids, for example, have been shown to be highly active catalysts for introducing acyl groups to the equatorial position of cis-vicinal diols in various carbohydrates. jst.go.jp This method was key to the total synthesis of O-3′-acyl bisabolol β-D-fucopyranoside natural products. jst.go.jp A boronic acid/palladium hybrid catalysis system has also been developed for the regioselective O-allylation of carbohydrates, targeting the equatorial hydroxy group of cis-1,2-diols with excellent selectivity. acs.org

Beyond selective functionalization, boronate chemistry is instrumental in the de novo synthesis of sugar backbones. A unified strategy for synthesizing all eight aldohexoses has been reported, which relies on the boronate-assisted assembly of C1 building blocks derived from dihalomethane. rsc.orgrsc.org This method involves three consecutive Matteson homologations, followed by vinylation and bishydroxylation, to construct protected C6-sugar alcohols like mannitol. rsc.org The relative configuration of the products can be controlled by the sequence of reactions. rsc.org The resulting orthogonally protected mannitol derivatives can then be selectively oxidized at either the C1 or C6 position to yield various aldohexoses, such as L-mannose. rsc.org This approach provides a flexible and powerful route to rare and valuable sugars from simple starting materials. rsc.orgrsc.org

Table 3: Applications of Boronate Chemistry in this compound Synthesis

| Boronic Acid/Catalyst System | Application | Key Advantage | Reference |

|---|---|---|---|

| Imidazole-containing boronic acids | Site-selective acylation of cis-vicinal diols. | Highly active catalysis for introducing acyl groups at specific positions. | jst.go.jp |

| Boronic acid/Palladium hybrid | Regioselective O-allylation of cis-1,2-diols. | Enables introduction of allyl functional groups with excellent regioselectivity. | acs.org |

| Diphenylborinic acid | Site-selective functionalization of 1,2- and 1,3-diols. | Activates hydroxyl groups as nucleophiles for reaction with electrophiles. | nih.govscholaris.ca |

| Boronate-assisted assembly (Matteson homologation) | De novo synthesis of sugar alcohols (e.g., mannitol) from C1 units. | Unified strategy to construct all aldohexoses with orthogonal protection. | rsc.orgrsc.org |

Preparation of Functionalized L-Mannitol Derivatives as Monomers

The transformation of L-mannitol into functionalized monomers is a key strategy for incorporating its chiral backbone into polymeric structures, thereby imparting unique properties such as biodegradability and optical activity. This derivatization often involves converting the terminal hydroxyl groups into reactive functionalities suitable for polymerization reactions.

A notable example is the synthesis of diamino derivatives of mannitol, which can serve as monomers for the preparation of polyamides. For instance, 1,6-diamino-1,6-dideoxy-2,3,4,5-tetra-O-methyl-D-mannitol has been synthesized and utilized in the active ester polycondensation method with dicarboxylic acids like suberic and dodecanedioic acids to produce regio- and stereoregular AABB-type polyamides. nih.gov These polyamides were obtained in moderate to good yields (60-70%) and were characterized as gummy, non-crystalline solids. nih.gov Another approach involves preparing a 1,6-diamine derivative from D-mannitol through a multi-step synthesis that includes the formation of a 1,6-dibromo derivative, followed by nucleophilic substitution with azide, methylation, and subsequent hydrogenolysis to yield the diamine. conicet.gov.ar This diamine monomer can then be used in polycondensation reactions. conicet.gov.ar

Furthermore, L-mannitol can be converted into bis(ethylene carbonate) monomers. Specifically, D-mannitol has been used to prepare 3,4-O-isopropylidene-D-mannitol-1,2:5,6-dicarbonate and D-mannitol-1,2:5,6-dicarbonate. tandfonline.com These monomers react with diamines, such as 1,6-diaminohexane, via a nucleophilic ring-opening reaction to form polyurethanes with pendant hydroxyl groups. tandfonline.com This method avoids the use of toxic phosgene (B1210022) and isocyanates, offering a more environmentally benign route to polyurethanes. conicet.gov.ar The resulting polymers exhibit thermal stability comparable to commercial polyurethanes. tandfonline.com

The synthesis of sugar-based copolymers has also been achieved through melt polycondensation. D-mannitol-based bicyclic acetalized diols have been synthesized and polymerized with L-amino acid ester-urethane functional monomers in a solvent-free process to yield biodegradable poly(ester-urethane)s. acs.org This strategy highlights the versatility of mannitol in creating hybrid polymers with alternating sugar and amino acid residues. acs.org

Table 1: Examples of Functionalized L-Mannitol Derivatives as Monomers

| Monomer Name | Polymer Type | Comonomer(s) | Reference |

|---|---|---|---|

| 1,6-Diamino-1,6-dideoxy-2,3,4,5-tetra-O-methyl-D-mannitol | Polyamide | Suberic acid, Dodecanedioic acid | nih.gov |

| D-Mannitol-1,2:5,6-dicarbonate | Polyurethane | 1,6-Diaminohexane | tandfonline.com |

| 3,4-O-Isopropylidene-D-mannitol-1,2:5,6-dicarbonate | Polyurethane | 1,6-Diaminohexane | tandfonline.com |

| D-Mannitol-based bicyclic acetalized diols | Poly(ester-urethane) | L-amino acid ester-urethane monomers | acs.org |

| 1,6-Diamine derivative of D-mannitol | Polyurethane | 1,6-Di-O-phenylcarbonate derivative of D-mannitol | conicet.gov.ar |

Oxidative Cleavage Strategies for Glyceraldehyde Precursors from L-Mannitol Derivatives

The oxidative cleavage of protected L-mannitol derivatives is a cornerstone of chiral pool synthesis, providing access to valuable C3 building blocks like L-glyceraldehyde. This strategy leverages the C2 symmetry of mannitol to produce two molecules of the desired chiral aldehyde from one molecule of the starting material. unimi.it

The most common approach involves the protection of the 1,2- and 5,6-hydroxyl groups of L-mannitol as acetals or ketals, followed by the oxidative cleavage of the remaining central 3,4-diol. A widely used method is the acetonation of D-mannitol to form 1,2:5,6-di-O-isopropylidene-D-mannitol. unimi.itbeilstein-journals.orgresearchgate.net The subsequent oxidative cleavage of this di-ketal with reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) yields two equivalents of 2,3-O-isopropylidene-D-glyceraldehyde. researchgate.netchem-station.comorgsyn.org This reaction is efficient and proceeds with 100% atom economy. unimi.it The use of silica (B1680970) gel-supported NaIO₄ allows the reaction to be performed in nonpolar solvents. chem-station.com

Similarly, L-glyceraldehyde derivatives can be prepared from L-mannitol following a two-step procedure. thieme-connect.com For example, L-mannitol can be ketalized with 3,3-dimethoxypentane (B1624265) to give a 1,2:5,6-diketalized product, which is then cleaved using a periodate reagent to yield glyceraldehyde-3-pentanide. google.com The choice of cleavage reagent can include potassium periodate, sodium periodate, or lead tetraacetate. orgsyn.orggoogle.com

The crude glyceraldehyde obtained from the oxidative cleavage of D-(+)-mannitol-diacetonide with sodium periodate exists as a mixture of the free aldehyde, its hydrate, and oligomeric derivatives. researchgate.net Despite the low concentration of the free aldehyde, this mixture can be used directly in subsequent nucleophilic addition reactions. researchgate.net

Table 2: Oxidative Cleavage of L-Mannitol Derivatives

| This compound | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 1,2:5,6-di-O-isopropylidene-D-mannitol | Sodium periodate (NaIO₄) | 2,3-O-isopropylidene-D-glyceraldehyde | researchgate.netorgsyn.org |

| 1,2:5,6-di-O-isopropylidene-D-mannitol | Lead tetraacetate (Pb(OAc)₄) | 2,3-O-isopropylidene-D-glyceraldehyde | researchgate.netorgsyn.org |

| 1,2:5,6-di-O-(3-pentylidene)-D-mannitol | Potassium periodate (KIO₄) | R-glyceraldehyde-3-pentanide | google.com |

| 1,2:5,6-Di-O-cyclohexylidene-D-mannitol | Sodium periodate (NaIO₄) | (R)-Cyclohexylideneglyceraldehyde | mdpi.com |

| Partially protected mannitol | OsO₄(cat.)/NaIO₄ | Aldehydes/Ketones | chem-station.com |

Heterogeneous Catalytic Hydrogenation in L-Mannitol Production

The industrial production of L-mannitol predominantly relies on the heterogeneous catalytic hydrogenation of fructose or invert sugar (a mixture of glucose and fructose). taylorfrancis.comwikipedia.orgresearchgate.net This process is typically carried out at elevated temperatures and pressures using metal catalysts. acs.org

Raney nickel is a commonly used catalyst for this transformation. researchgate.netacs.orggoogle.com The hydrogenation of fructose over a nickel catalyst yields a mixture of sorbitol and mannitol. wikipedia.org When an invert sugar solution is used, the resulting product is a mixture of approximately 25% mannitol and 75% sorbitol, which is then separated by fractional crystallization. taylorfrancis.com

Copper-based catalysts are also employed and often exhibit higher selectivity towards mannitol. taylorfrancis.comconicet.gov.ar For instance, copper catalysts can favor the production of mannitol over sorbitol in a roughly 2:1 ratio. taylorfrancis.com Supported copper catalysts, such as copper on silica (Cu/SiO₂), have been shown to yield 60-65% mannitol in the batchwise hydrogenation of aqueous fructose solutions. google.com The use of Cu/SiO₂ prepared by precipitation-deposition has demonstrated high activity and selectivity, achieving nearly 100% fructose conversion with 78-80% selectivity to D-mannitol. conicet.gov.ar

The choice of catalyst and reaction conditions significantly influences the product distribution. Less active catalysts tend to have higher selectivity for mannitol. taylorfrancis.com Promoting nickel with molybdenum has been found to increase the hydrogenation rate but decrease mannitol selectivity. taylorfrancis.com Studies have also investigated the effect of ultrasound on the catalytic hydrogenation of fructose, with results indicating that the ultrasonic effect is highly catalyst-dependent. acs.org For example, sonification significantly enhanced the reaction rate over Cu/SiO₂ but had a moderate or slightly negative effect on other catalysts. acs.org

Table 3: Catalysts in L-Mannitol Production via Hydrogenation

| Catalyst | Substrate | Mannitol Selectivity/Yield | Reference |

|---|---|---|---|

| Sponge-type Ni | Fructose | ~50% | taylorfrancis.com |

| Sponge-type Cu | Fructose | ~66% | taylorfrancis.com |

| Mo-promoted Ni | Fructose | 44.1% | taylorfrancis.com |

| Ru/C (Sn promoted) | D-Fructose | Up to 63% | nih.gov |

| Cu/SiO₂ (precipitation-deposition) | D-Fructose | 78-80% | conicet.gov.ar |

| Raney copper | Fructose | 61.6% | google.com |

| Raney nickel | Fructose/Glucose mixture | ~25% yield | taylorfrancis.comgoogle.com |

Protection Group Strategies and Regioselectivity in this compound Synthesis

The synthesis of specific L-mannitol derivatives requires precise control over the reactivity of its six hydroxyl groups. This is achieved through the strategic use of protecting groups, which allows for regioselective modifications.

The formation of cyclic acetals and ketals is a common strategy to protect 1,2-diol units in mannitol. unimi.it For example, the reaction of D-mannitol with acetone (B3395972) in the presence of a catalyst like zinc chloride or stannous chloride yields 1,2:5,6-di-O-isopropylidene-D-mannitol, leaving the C3 and C4 hydroxyls free for further reactions. beilstein-journals.orgorgsyn.org Similarly, using 4-methoxybenzaldehyde (B44291) can protect mannitol to produce derivatives that can undergo regioselective reductive cleavage to yield either thermodynamic or kinetic products depending on the reagents used. beilstein-journals.org

The inherent C2 symmetry of mannitol simplifies the synthesis of certain derivatives. However, to achieve regioselectivity at specific positions, more complex protection group strategies are necessary. For instance, the selective protection of the primary hydroxyl groups at C1 and C6 is often a key step. This can be accomplished using bulky protecting groups like the trityl group. conicet.gov.ar The selective coupling of a dimethoxytrityl (DMT) group to the primary hydroxyl oxygen at the C6 position can also be done efficiently. google.com

The use of dialkylstannylene acetals is a powerful method for achieving regioselectivity in reactions of diols. cdnsciencepub.com The regioselectivity of reactions involving these intermediates is influenced by the steric bulk of the alkyl groups on the tin atom. cdnsciencepub.com For example, hexamethylenestannylene acetals have shown excellent reversed regiochemistry in p-toluenesulfonation reactions of mannitol derivatives. cdnsciencepub.com

In the synthesis of complex molecules, orthogonal protecting groups are often employed. This allows for the selective deprotection and modification of different hydroxyl groups at various stages of a synthetic sequence. For example, in a synthesis of a protected this compound, different protecting groups were used to mask the hydroxyls, allowing for selective deprotection and further transformation at either the C1 or C6 terminus to form L-mannose derivatives. rsc.org The use of protecting groups like (1,1-dimethylethoxy)carbonyl (Boc) is also crucial in preventing unwanted side reactions during the synthesis of derivatives for medicinal chemistry applications. ontosight.ai

L Mannitol Derivatives in Catalysis and Asymmetric Synthesis

Development of Chiral Auxiliaries from L-Mannitol Derivatives

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. scispace.com Mannitol's rigid, polyoxygenated structure makes it an excellent starting material for the synthesis of such auxiliaries.

C2-Symmetrical Auxiliaries in Stereoselective Photochemical Reactions

C2 symmetry in chiral auxiliaries and ligands can significantly simplify the analysis of stereochemical outcomes by reducing the number of possible transition states. While mannitol (B672) is an ideal precursor for C2-symmetric molecules like 1,4:3,6-dianhydro-D-mannitol (isomannide), their application as chiral auxiliaries specifically in stereoselective photochemical reactions is not extensively documented in scientific literature. However, C2-symmetric catalysts derived from mannitol have been developed for other types of stereoselective transformations. For instance, a C2-symmetric cyclic selenium catalyst derived from mannitol has been successfully used in catalytic asymmetric bromoaminocyclization of olefinic amides. acs.orgsnnu.edu.cn This highlights the potential of mannitol-derived C2-symmetric scaffolds, though their specific utility in photochemical contexts remains an area for further exploration.

Pyrrolidine (B122466) and Oxazolidinone-Based Chiral Auxiliaries Derived from L-Mannitol

More established is the use of mannitol to synthesize heterocyclic chiral auxiliaries, particularly those based on pyrrolidine and oxazolidinone rings. These auxiliaries have proven to be highly effective in controlling the facial selectivity of enolate reactions. nih.govuni-muenchen.de

Pyrrolidines: The synthesis of polyhydroxylated pyrrolidines, such as 1-amino-2,5-imino-1,2,5-trideoxy-L-mannitol, can be achieved starting from carbohydrate-derived nitrones, which are accessible from mannitol precursors. nih.gov These chiral pyrrolidine structures are valuable as both chiral auxiliaries and as core components of organocatalysts.

Oxazolidinones: Chiral oxazolidin-2-ones, famously known as Evans' auxiliaries, are powerful tools in asymmetric synthesis. scispace.comuni-muenchen.de Derivatives of these auxiliaries have been readily prepared from D-mannitol. These compounds effectively direct the stereochemistry of alkylation, aldol (B89426), and Michael addition reactions. scispace.comresearchgate.net The steric bulk of the mannitol-derived framework dictates the approach of electrophiles to the N-acylated enolate, leading to high levels of diastereoselectivity. researchgate.net

L-Mannitol Derivative-Derived Chiral Ligands and Brønsted Acids

The chiral scaffold of mannitol is also integral to the design of chiral ligands for metal-catalyzed reactions. The precise spatial arrangement of its hydroxyl groups allows for the synthesis of phosphine (B1218219) ligands that can form highly effective and selective metal complexes.

Chiral Ligands: Chiral hydroxyl phospholanes and bisphospholanes have been synthesized in high yields from D-mannitol. acs.orgacs.org These phosphine ligands, when complexed with rhodium, form highly enantioselective catalysts for the asymmetric hydrogenation of functionalized olefins, including dehydroamino acid derivatives and itaconic acid derivatives. acs.orgacs.org For example, rhodium complexes of certain mannitol-derived bisphospholanes can achieve greater than 99% enantiomeric excess (ee) and 100% conversion in the hydrogenation of specific substrates. acs.org Another class of C2-symmetric diphosphine ligands, derived from isomannide (B1205973), has been synthesized and used to form complexes with various transition metals, including rhodium, palladium, and iridium, for catalytic applications.

Brønsted Acids: The development of chiral Brønsted acids as organocatalysts is a significant area of research. These catalysts operate by activating electrophiles through hydrogen bonding. However, the synthesis of Brønsted acid catalysts where the primary chiral scaffold is directly derived from L-mannitol is not a widely reported strategy in the current literature. While Brønsted acids are used in concert with mannitol derivatives in some reactions, the mannitol component typically serves as the substrate rather than the catalyst itself.

Asymmetric Transformations Mediated by L-Mannitol Derivatives

Derivatives of mannitol are not only used to create auxiliaries and ligands but can also serve as the chiral starting material for substrates in asymmetric reactions, where the inherent chirality of the molecule directs the stereochemical outcome.

Organocatalytic Michael Addition Reactions

The organocatalytic Michael addition is a fundamental carbon-carbon bond-forming reaction. Research has shown that enantiopure nitroalkenes derived from D-mannitol are excellent substrates for this reaction. Starting from (R)-2,3-O-cyclohexylidene glyceraldehyde, which is easily prepared from D-mannitol, a chiral nitroalkene can be synthesized. The subsequent organocatalytic Michael addition of nucleophiles like dimethyl malonate and β-keto esters proceeds with high stereoselectivity. These reactions yield densely functionalized chiral molecules that are valuable intermediates for the synthesis of other complex structures like lactones and lactams.

| Nucleophile | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| Dimethyl malonate | Thiourea derivative | Toluene | 95 | 94:6 |

| Dibenzyl malonate | Thiourea derivative | Toluene | 91 | 95:5 |

| Ethyl 2-cyanopropanoate | Thiourea derivative | Toluene | 72 | 80:20 |

| Ethyl 2-nitropropanoate | Thiourea derivative | Toluene | 85 | 92:8 |

Enantioselective Alkylation and Aldol Reactions

As mentioned, oxazolidinone auxiliaries derived from D-mannitol are highly effective in directing stereoselective alkylation and aldol reactions. researchgate.net The N-acylated oxazolidinones can be converted to their corresponding lithium or boron enolates. The chiral environment created by the auxiliary then forces incoming electrophiles (in alkylations) or aldehydes (in aldol reactions) to approach from the less sterically hindered face, resulting in products with high diastereomeric purity. researchgate.net

In alkylation reactions , N-acylated oxazolidinones from D-mannitol undergo highly diastereoselective transformations via their lithium imide Z-enolates to produce α-branched products. researchgate.net For aldol reactions , the same auxiliaries can be used to selectively obtain either syn or non-Evans syn aldol products in high diastereomeric purity by modifying the reaction conditions, specifically the stoichiometry of a Lewis acid like titanium tetrachloride (TiCl4) and the choice of an amine base. researchgate.net

| Reaction Type | Electrophile/Aldehyde | Enolate Metal | Yield (%) | Diastereoselectivity |

|---|---|---|---|---|

| Alkylation | Benzyl bromide | Li | 92 | >98:2 |

| Alkylation | Allyl iodide | Li | 89 | >98:2 |

| Aldol | Isobutyraldehyde | Ti | 85 | 99:1 (syn) |

| Aldol | Benzaldehyde | Ti | 81 | >99:1 (syn) |

Role of L-Mannitol Derivatives in Heterogeneous Catalysis Systems

L-mannitol and its derivatives are increasingly recognized for their significant roles in heterogeneous catalysis, extending beyond their traditional use as chiral synthons. These sugar alcohols can act as biocompatible and effective modulators in the synthesis of inorganic catalysts and as substrates in selective conversion reactions. Their influence stems from the multiple hydroxyl groups which can interact with metal centers and surfaces, thereby directing crystal growth, influencing particle morphology, and ultimately tuning the catalytic activity and selectivity of the final material. This section explores the specific applications of L-mannitol derivatives in modifying semiconductor catalysts and in controlling reaction pathways in dehydration processes.

Modulation of Semiconductor Catalyst Architecture (e.g., TiO2, BiOI)

The architecture of semiconductor catalysts is a critical factor in determining their performance in applications such as photocatalysis and solar energy conversion. L-mannitol derivatives have been successfully employed to tailor the crystal structure and morphology of catalysts like titanium dioxide (TiO2).

In the hydrothermal synthesis of TiO2, D-mannitol (a stereoisomer of L-mannitol) has been shown to be a crucial agent in controlling the crystalline phase. nih.gov Research indicates that D-mannitol functions as both a complexing and a capping agent. nih.gov As a complexing agent, it helps to manage the zigzag chains of octahedral TiO6²⁻ units. As a capping agent, it influences the hydrolysis process during the nucleation phase. nih.gov This dual role is instrumental in the selective formation of the anatase-TiO2 (A-TiO2) crystalline phase at low temperatures (≤200 °C). nih.gov In contrast, syntheses conducted without the addition of mannitol predominantly yield the rutile-TiO2 (R-TiO2) phase. nih.gov The resulting A-TiO2 nanocrystallites exhibit superior performance in applications like dye-sensitized solar cells and as heterogeneous catalysts for synthesizing pharmaceutically relevant compounds. nih.gov

The mechanism involves the formation of a [Ti(OH)x(d-mannitol)yClz]ⁿ⁻ complex during hydrolysis, which guides the nucleation and subsequent growth of the anatase phase. nih.gov A similar principle has been observed where D-mannitol molecules selectively adsorb onto the surface of bismuth oxychloride (BiOCl) through hydrogen bonds with exposed oxygen atoms, thereby reducing the surface energy during crystal growth. nih.gov

| Synthesis Condition | Role of Mannitol | Resulting TiO₂ Phase | Reference |

|---|---|---|---|

| With D-Mannitol | Complexing and Capping Agent | Anatase (A-TiO₂) | nih.gov |

| Without D-Mannitol | N/A | Rutile (R-TiO₂) | nih.gov |

Tuning Selectivity in Dehydration Reactions (e.g., Isomannide Formation)

Isomannide is a valuable, bio-based platform chemical used in the production of polymers and pharmaceuticals. researchgate.net It is produced through the double dehydration of mannitol. However, controlling the selectivity of this reaction is challenging, as several side products can be formed. Homogeneous acid catalysts, for example, often lead to significant amounts of 2,5-sorbitan as a by-product. researchgate.net

The use of heterogeneous catalysts, particularly zeolites, has emerged as a superior strategy for tuning the selectivity towards isomannide. researchgate.net Research utilizing H-Beta (Hβ) zeolite demonstrates that the catalyst's microporous structure and the steric hindrance around its acid sites are key to enhancing selectivity. researchgate.net Density functional theory (DFT) calculations have suggested that designing local steric hindrance at the angstrom level can preferentially favor the reaction pathway leading to isomannide. researchgate.net

The precisely defined micropores of Hβ provide a confinement effect that favors the desired 1,4-dehydration pathway with a lower activation energy. researchgate.net By optimizing the Si/Al ratio of the Hβ catalyst to balance the acid site density and the material's hydrophobicity, a high yield of isomannide (63%) has been achieved. researchgate.net This significantly surpasses the yields obtained with previous methods, which were around 35%. researchgate.net The intramolecular dehydration of mannitol can also produce other mono-dehydrated products, such as 2,5-anhydromannitol and 1,4-anhydromannitol, in contrast to the dehydration of sorbitol which primarily yields 1,4-anhydrosorbitol. researchgate.net

| Catalyst Type | Key Feature | Primary Product(s) | Reported Isomannide Yield | Reference |

|---|---|---|---|---|

| Homogeneous Acid Catalysts | - | Isomannide, 2,5-Sorbitan | ~35% | researchgate.net |

| H-Beta (Hβ) Zeolite | Microporous confinement, steric hindrance | Isomannide | 63% | researchgate.net |

L Mannitol Derivatives in Advanced Materials Science and Engineering

Polymeric and Oligomeric L-Mannitol Derivatives

L-mannitol, a naturally occurring sugar alcohol, serves as a versatile and chiral building block for the synthesis of a wide array of polymers and oligomers. Its inherent stereochemistry and multiple hydroxyl groups offer a unique platform for creating complex and functional macromolecular architectures. These materials are finding increasing application in advanced materials science and engineering due to their biocompatibility, biodegradability, and tailored functionalities.

Synthesis and Characterization of Polyamides from L-Mannitol Derivative Monomers

The synthesis of polyamides from L-mannitol derivatives involves the conversion of the sugar alcohol into diamine or dicarboxylic acid monomers, which are then polymerized. A common approach involves the derivatization of L-mannitol to introduce amine functionalities at specific positions, creating chiral diamine monomers.

One synthetic route transforms L-mannitol into a C2-symmetric 1,6-diamino-1,6-dideoxy-2,3,4,5-tetra-O-methyl-L-mannitol monomer. This monomer can then be subjected to polycondensation with various dicarboxylic acids, such as suberic acid and dodecanedioic acid, to yield AABB-type polyamides. The active ester polycondensation method is often employed to facilitate this process, resulting in fair yields of the desired polymers. nih.gov

The resulting polyamides are typically characterized by a range of spectroscopic and analytical techniques to confirm their structure and determine their properties. Elemental analysis provides the empirical formula, while infrared (IR) spectroscopy confirms the presence of amide linkages. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the detailed molecular structure and confirming the stereoregularity of the polymer backbone. Gel Permeation Chromatography (GPC) is utilized to determine the molecular weight (Mw) and polydispersity index (Mw/Mn) of the synthesized polyamides. nih.gov Polyamides derived from L-mannitol are often gummy, non-crystalline solids. nih.gov

| Property | Method | Typical Findings |

| Structure Confirmation | IR, ¹H NMR, ¹³C NMR | Presence of amide bonds, confirmation of repeating unit structure |

| Elemental Composition | Elemental Analysis | Corresponds to the expected empirical formula of the polyamide |

| Molecular Weight | Gel Permeation Chromatography (GPC) | Provides Mw and Mw/Mn values |

| Physical State | Visual Observation | Often gummy, non-crystalline solids |

Fabrication of Composites via Gelcasting Incorporating this compound Monomers

Gelcasting is a novel ceramic forming process that utilizes the in-situ polymerization of monomers to create a strong, uniform green body. L-mannitol derivatives have been explored as functional monomers in this process, offering advantages over conventional monomers. For instance, a diacryloyl derivative of mannitol (B672), 3,4-di-acryloyl-D-mannitol (the D-isomer is presented here as an example of the chemical approach), has been synthesized for the fabrication of alumina-zirconia (Al₂O₃-ZrO₂) composites. bibliotekanauki.pl This monomer, containing two acryloyl groups for polymerization and four hydroxyl groups, demonstrates reduced sensitivity to oxygen inhibition compared to commonly used monomers like 2-hydroxyethyl acrylate. bibliotekanauki.pl

The process involves preparing a stable aqueous suspension of the ceramic powders (e.g., Al₂O₃ and ZrO₂) with the this compound monomer, a crosslinker, and an initiator. The slurry is then poured into a mold and heated to initiate polymerization, which forms a gelled part. The resulting green body exhibits improved mechanical properties, which are crucial for subsequent handling and sintering. After drying, the green body is sintered at high temperatures to achieve the final dense ceramic composite.

The properties of the resulting composites are thoroughly evaluated. Rheological measurements of the ceramic suspensions are performed to ensure good flowability and homogeneity. The density, Vickers hardness, and fracture toughness of the sintered composites are measured to assess their mechanical performance. Scanning Electron Microscopy (SEM) is employed to observe the microstructure and the distribution of the different phases within the composite matrix. bibliotekanauki.pl

| Parameter | Technique | Significance |

| Suspension Properties | Rheometry | Determines the flow behavior and stability of the ceramic slurry. |

| Green Body Strength | Mechanical Testing | Assesses the handleability of the unfired ceramic part. |

| Sintered Density | Archimedes' Method | Indicates the level of densification achieved during sintering. |

| Hardness | Vickers Hardness Test | Measures the resistance of the material to localized plastic deformation. |

| Fracture Toughness | Indentation Method | Quantifies the ability of the material to resist crack propagation. |

| Microstructure | Scanning Electron Microscopy (SEM) | Visualizes the grain structure and phase distribution in the final composite. |

Development of Photocured Poly(Mannitol Sebacate) Networks

Poly(mannitol sebacate) (PMS) is a biodegradable and biocompatible polyester (B1180765) derived from mannitol and sebacic acid. To create crosslinked networks suitable for various applications, PMS can be functionalized with photoreactive groups, such as acrylates, to form acrylated PMS (PMS-Ac). mdpi.com These functionalized oligomers can then be photocured in the presence of a photoinitiator to form robust polymer networks.

The synthesis of PMS is typically carried out via melt polycondensation of D-mannitol and sebacic acid. mdpi.com The resulting polyester is then acrylated using acryloyl chloride to introduce polymerizable double bonds. mdpi.com The degree of acrylation can be controlled and is a critical parameter influencing the final properties of the network. These PMS-Ac macromers can be crosslinked alone or with other functional monomers. mdpi.com For example, they have been copolymerized with a methacrylic monomer containing thiazole (B1198619) groups (MTA) to create networks with potential antimicrobial properties. mdpi.comnih.gov

The photocuring process involves exposing the liquid resin formulation (PMS-Ac and any comonomers with a photoinitiator) to UV light, which initiates a rapid polymerization and crosslinking reaction, forming a solid 3D network. The properties of these networks are extensively characterized. Microhardness measurements provide information on the mechanical stiffness. nih.govupv.es Water contact angle measurements are used to assess the surface wettability. nih.govupv.es Differential scanning calorimetry (DSC) is employed to determine thermal properties such as the glass transition temperature. nih.govupv.es

| Property | Characterization Method | Influence of Composition |

| Mechanical Behavior | Microhardness | Affected by the incorporation of comonomers and the degree of crosslinking. |

| Surface Wettability | Water Contact Angle | Modified by the presence of functional monomers and surface charge. |

| Thermal Properties | Differential Scanning Calorimetry (DSC) | Glass transition temperature can be tailored by the network composition. |

Supramolecular Assemblies and Gels Based on L-Mannitol Derivatives

The unique stereochemistry and hydrogen-bonding capabilities of L-mannitol derivatives make them excellent candidates for the construction of supramolecular assemblies and gels. These organized structures form through non-covalent interactions and exhibit interesting properties and functions.

Molecular Self-Assembly and Gelation Mechanisms

The self-assembly of L-mannitol derivatives into higher-order structures is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking if aromatic moieties are present. In suitable solvents, these molecules can aggregate to form fibrous networks that entrap the solvent, leading to the formation of a supramolecular gel.

The gelation process is typically initiated by a change in external conditions, such as temperature or solvent composition. For many L-mannitol-based gelators, dissolution in a solvent at an elevated temperature followed by cooling leads to supersaturation and subsequent nucleation and growth of self-assembled fibrillar networks. The efficiency of gelation is highly dependent on the molecular structure of the this compound, including the nature and position of any substituents, as these dictate the strength and directionality of the intermolecular interactions.

The mechanism of self-assembly often involves a hierarchical process. Individual molecules first associate to form primary aggregates, which then grow into one-dimensional structures like fibers or ribbons. These fibers can further entangle or bundle to create the three-dimensional network characteristic of a gel. The chirality of the L-mannitol core can play a crucial role in directing the formation of helical or twisted fibrous structures.

Computational methods are increasingly being used to understand and predict the self-assembly behavior of supramolecular gelators. nih.gov These tools can provide insights into the intermolecular interactions that drive the formation of the gel network. nih.gov

Host-Guest Chemistry and Molecular Recognition Phenomena

L-mannitol derivatives can be designed to act as hosts in supramolecular host-guest systems. By incorporating recognition sites, such as cavities or specific functional groups, these molecules can selectively bind to complementary guest molecules. The binding is governed by the principles of molecular recognition, which rely on a combination of size, shape, and chemical complementarity between the host and the guest.

The forces that control molecular recognition in these systems are generally non-covalent and can include hydrogen bonding, electrostatic interactions, and hydrophobic effects. nih.gov The pre-organized structure of a host molecule derived from L-mannitol can create a well-defined binding pocket that is selective for a particular guest.

An example of molecular recognition involves the use of macrocyclic hosts that can encapsulate guest molecules. While not directly L-mannitol derivatives, the principles can be applied. For instance, a hydrogen-bonded amide macrocycle has been shown to form host-guest complexes with L-α-amino acid esters, leading to a transfer of chirality that can be detected by circular dichroism spectroscopy. nih.gov This demonstrates how a host can recognize and respond to the presence of a specific chiral guest. nih.gov The complexation between the host and guest can be studied using techniques like NMR spectroscopy to understand the binding interactions and determine association constants. nih.gov

The design of L-mannitol-based hosts with specific recognition properties is an active area of research. By synthetically modifying the L-mannitol scaffold, it is possible to create receptors for a variety of guest molecules, with potential applications in sensing, separation, and catalysis.

L-Mannitol Derivatives in Phase Change Materials for Latent Heat Storage

L-mannitol and its derivatives are classified as sugar alcohols and have garnered significant interest as organic phase change materials (PCMs) for thermal energy storage, particularly in medium-temperature applications (160-170°C) such as solar thermal systems and industrial waste heat recovery. scialert.net Their utility stems from a high latent heat of fusion, which allows for the storage and release of substantial amounts of thermal energy during the solid-liquid phase transition.

Research has predominantly focused on D-mannitol, the more common stereoisomer. However, the fundamental thermophysical properties relevant to latent heat storage, such as melting point and heat of fusion, are expected to be identical for L-mannitol. Studies using Differential Scanning Calorimetry (DSC) have precisely characterized these properties. D-mannitol typically begins to melt around 162.15°C, with a peak melting temperature of approximately 167.8°C. scialert.netbohrium.com The latent heat of fusion is notably high, measured at 326.8 kJ/kg (or J/g), making it an excellent candidate for storing thermal energy. scialert.netbohrium.com

Furthermore, thermal stability is a critical factor for the long-term performance of a PCM. Thermogravimetric analysis (TGA) has shown that D-mannitol remains thermally stable up to approximately 300°C, providing a wide operating temperature range well above its melting point. scialert.netbohrium.com This large difference of about 132°C between its melting and decomposition temperatures underscores its suitability for practical applications without significant mass loss. scialert.net

Despite these advantages, a key challenge is the thermal degradation of mannitol when held at temperatures near its melting point (e.g., 180°C) for extended periods in the presence of air. researchgate.netaimspress.comresearchgate.net This degradation, which can involve caramelization-like processes, leads to browning, a change in consistency, and a reduction in mass and latent heat capacity. researchgate.netaimspress.comresearchgate.net After 24 hours at 180°C, the latent heat of fusion can decrease from 280 kJ/kg to 199 kJ/kg, and further to 95 kJ/kg after 120 hours. researchgate.net This underscores the need for stabilization strategies to ensure the long-term reliability of mannitol-based PCMs in thermal energy storage systems.

Table 1: Thermophysical Properties of D-Mannitol as a Phase Change Material

| Property | Value | Reference |

|---|---|---|

| Melting Peak Temperature | 167.8°C | scialert.netbohrium.com |

| Latent Heat of Fusion | 326.8 kJ/kg | scialert.netbohrium.com |

| Decomposition Temperature | ~300.15°C | scialert.netbohrium.com |

| Specific Heat (Commercial Product) | 2.42 kJ·K⁻¹·kg⁻¹ | researchgate.net |

L-Mannitol Derivatives in Biomaterials and Tissue Engineering Scaffolds

L-mannitol derivatives are increasingly being explored in the field of biomaterials and tissue engineering due to their inherent biocompatibility, biodegradability, and versatile chemical structure. As a polyol (a sugar alcohol), mannitol provides multiple hydroxyl (-OH) groups that can be chemically modified to synthesize a variety of polymers and constructs suitable for biomedical applications. These materials are designed to mimic the natural extracellular matrix (ECM), providing structural support for cell growth, proliferation, and tissue regeneration. mdpi.comresearchgate.net The ability to tailor the chemical and physical properties of these scaffolds is crucial for their successful application in engineering complex tissues. nih.govmdpi.com

Hydrogels are three-dimensional, water-swollen polymer networks that are highly valued in tissue engineering for their structural similarity to the native ECM. mdpi.com The stability and mechanical properties of these hydrogels are largely governed by the cross-linking of polymer chains, which can be achieved through covalent bonds or non-covalent interactions such as hydrogen bonds.

L-mannitol derivatives are excellent candidates for designing hydrogels with enhanced hydrogen bonding. The molecular structure of mannitol is rich in hydroxyl groups, which act as both donors and acceptors for hydrogen bonds. This dense network of hydrogen bonds contributes significantly to the hydrogel's structural integrity, mechanical strength, and stability.

For example, mannitol can be incorporated as an additive into other biopolymer hydrogel networks, such as those made from hyaluronic acid (HA). In this role, mannitol not only contributes to the hydrogen-bonding network but also acts as a reactive oxygen species (ROS) scavenger. nih.govresearchgate.net This antioxidant property is crucial for protecting the primary polymer (like HA) from degradation in the oxidative environment of the body, thereby preserving the viscoelastic properties and extending the functional lifetime of the hydrogel implant. nih.govresearchgate.net The strategic inclusion of mannitol leverages its hydrogen-bonding capacity and biocompatibility to create more robust and durable hydrogels for tissue engineering applications.

Table 2: Role of Mannitol in Enhancing Hydrogel Properties

| Feature | Mechanism | Benefit in Hydrogel Design | Reference |

|---|---|---|---|

| Multiple Hydroxyl Groups | Acts as both hydrogen bond donor and acceptor. | Increases cross-linking density and structural integrity of the hydrogel network. | |

| ROS Scavenging | Protects polymer chains from oxidative degradation. | Preserves viscoelastic properties and prolongs the in-situ residence time of the hydrogel. | nih.govresearchgate.net |

| Biocompatibility | Naturally occurring sugar alcohol, well-tolerated by the body. | Ensures the resulting hydrogel is suitable for biomedical applications without adverse biological responses. |

Creating porous scaffolds is a fundamental strategy in tissue engineering, as the pores provide the necessary space for cells to migrate, adhere, and proliferate, as well as facilitate the transport of nutrients and waste. researchgate.netmdpi.com L-mannitol has been successfully used to fabricate highly porous constructs for biological research, particularly for applications such as drug delivery. nih.govnih.gov

A notable fabrication technique is the co-spray-antisolvent process. nih.govnih.gov In this method, a template agent, such as polyvinylpyrrolidone (B124986) K30 (PVP K30), is mixed with mannitol. nih.govnih.gov The mixture is then sprayed, and the template agent is subsequently washed away with a solvent like ethanol (B145695), leaving behind a porous mannitol structure. nih.govnih.gov The morphology of these constructs can be controlled by varying the proportion of the template agent, resulting in structures described as resembling "fluffy sea urchins" with a large specific surface area and high porosity. nih.gov

Research has demonstrated a direct correlation between the concentration of the PVP K30 template agent and the resulting pore structure of the mannitol particles. nih.gov This control over porosity is critical for tailoring the scaffold for specific applications, such as modulating the release profiles of therapeutic agents. For instance, porous mannitol has been effectively used as a carrier to improve the dissolution and release of poorly water-soluble drugs like curcumin (B1669340) and ibuprofen (B1674241) for research purposes. nih.govnih.govresearchgate.net

Table 3: Effect of Template Agent (PVP K30) on Mannitol Pore Size

| Template Agent Amount (% w/w) | Increase in Pore Size (Compared to Raw Mannitol) | Reference |

|---|---|---|

| 1% | 167.80% | nih.gov |

| 3% | 95.16% | nih.gov |

| 5% | 163.98% | nih.gov |

L Mannitol Derivatives in Nanotechnology Research

Synthesis and Functionalization of Nanoparticles Using L-Mannitol Derivatives

The role of L-mannitol derivatives in the direct synthesis and functionalization of nanoparticles is a critical area of research. These sugar alcohols can act as stabilizing agents, capping agents, or structural scaffolds, directly influencing the formation and properties of the resulting nanomaterials.

L-mannitol derivatives have been investigated as stabilizers in the assembly of coordination polymer nanoparticles (CPNs). These nanoparticles are formed through the self-assembly of metal ions and organic ligands. The presence of a stabilizing agent like a mannitol (B672) derivative is crucial for controlling the size and preventing the aggregation of the nanoparticles during their formation.

For instance, research on cyano-bridged coordination polymers has demonstrated the efficacy of sugar alcohols in this role. In one study, D-mannitol was used to stabilize Gd³⁺/[Fe(CN)₆]³⁻ coordination polymer nanoparticles, resulting in particles of approximately 3-4 nm in size. researchgate.net The mannitol acts as a surface capping agent, limiting particle growth and ensuring colloidal stability. This stabilization is essential for the application of such nanoparticles, for example, as contrast agents in Magnetic Resonance Imaging (MRI). researchgate.net The hydroxyl groups of the mannitol derivative interact with the surface of the CPNs, providing a hydrophilic shell that promotes dispersibility in aqueous environments.

L-mannitol derivatives play a significant role in defining the architecture and morphology of nanocrystallites, particularly when used as a matrix material. The polymorphic nature of mannitol is a key factor, as it can crystallize into different forms (α, β, and δ), each with distinct morphologies, such as needle-like or rod-like shapes. mdpi.com This characteristic can be harnessed to influence the structure of composite particles.

L-Mannitol Derivatives in Nano-Embedded Microparticle Design

Nano-embedded microparticles (NEMs) are advanced systems where nanoparticles are embedded within a larger microparticle matrix. nih.gov This "Trojan" approach helps in the handling and delivery of nanoparticles. nih.gov L-mannitol derivatives are frequently chosen as the matrix-forming excipient in NEMs due to their significant impact on the final characteristics of the microparticles.

The inclusion of L-mannitol as a matrix material profoundly affects the morphology of NEMs. Studies have shown that spray-drying a suspension of nanoparticles with mannitol results in particles with a distinct morphology compared to those made from the individual components. nih.gov For example, while pure mannitol microparticles are typically solid and spherical, the addition of PLGA nanoparticles can lead to the formation of raisin-shaped, hollow particles. nih.gov This change in morphology is attributed to the diffusion processes of the different components during the drying process, a phenomenon that can be described by the Péclet number. nih.gov

Moreover, the mannitol content is directly correlated with the disintegration characteristics of the microparticles. nih.gov Upon exposure to moisture, such as the conditions in simulated lung fluid or high humidity environments, microparticles containing mannitol disintegrate, releasing the embedded nanoparticles. nih.gov The rate and extent of this disintegration increase with higher mannitol content. nih.gov In contrast, microparticles composed solely of nanoparticles often fail to disintegrate under the same conditions. nih.gov This property is crucial for applications requiring the release of intact nanoparticles at a target site.

| Mannitol Content in NEMs | Resulting Microparticle Morphology | Disintegration Behavior |

| 0% (Pure Nanoparticles) | Dense, collapsed walls | No significant disintegration |

| Low to High | Raisin-shaped, hollow | Faster and more complete disintegration with increasing mannitol content |

| 100% (Pure Mannitol) | Solid, spherical | N/A (acts as the disintegrating matrix) |

This table summarizes findings on the influence of mannitol on the morphology and disintegration of spray-dried nano-embedded microparticles. nih.gov

L-mannitol derivatives are key in modulating the release of nanoparticles from the microparticle matrix. The primary mechanism is the rapid dissolution of the crystalline mannitol matrix upon contact with an aqueous environment, which breaks down the microparticle structure and frees the embedded nanoparticles. nih.govresearchgate.net This process allows for the recovery of the initial nanoparticle sizes after the disintegration of the carrier microparticle. nih.gov

The release can be characterized as a multi-step process. mdpi.com There may be an initial surface dissolution, releasing nanoparticles located on the exterior of the microparticle, followed by the slower bulk erosion or dissolution of the remaining matrix. The concentration of mannitol within the microparticle can be adjusted to control the release kinetics. mdpi.com For instance, a higher drug (nanocrystal) loading in a mannitol matrix might lead to more drug being present on the particle surface, resulting in a faster initial release compared to samples with lower loading. mdpi.com By enabling the efficient release of nanoparticles, mannitol serves as an ideal excipient for converting nanoparticle suspensions into solid powder formulations for applications like dry powder inhalers. nih.gov

Theoretical and Experimental Investigations of L-Mannitol Derivatives in Nanoscale Systems

The behavior of L-mannitol derivatives in nanoscale systems is explored through both theoretical models and a variety of experimental techniques. Theoretical concepts like the Péclet number are used to explain morphological changes during the spray-drying of mannitol and nanoparticle suspensions. nih.gov The Péclet number relates the rate of evaporation at the surface of a drying droplet to the rate of diffusion of components within the droplet, predicting whether components will be distributed homogenously or accumulate at the surface, thus explaining the formation of hollow or solid particles. nih.gov

Experimentally, the impact of mannitol derivatives is investigated using a range of advanced analytical methods. Scanning Electron Microscopy (SEM) is widely used to visualize the morphology of nanoparticles, nanocrystals, and the resulting nano-embedded microparticles, revealing details about their shape, size, and surface texture. mdpi.comnih.gov To study the disintegration of NEMs, techniques like white light interferometry have been employed to monitor changes in surface roughness as the mannitol matrix dissolves and releases nanoparticles upon exposure to high humidity. nih.gov

Furthermore, experimental studies have explored the functional consequences of incorporating mannitol derivatives into nanoparticles for biological applications. Mannitol-modified polymeric nanoparticles have been synthesized and found to retain the osmotic properties of mannitol while enabling selective caveolae-mediated endocytosis in neuronal cells. nih.gov This demonstrates a sophisticated application where the mannitol derivative not only influences the physical structure but also dictates the mechanism of cellular uptake, a critical aspect for targeted gene delivery to the brain. nih.gov

| Investigation Type | Concept / Technique | Application in L-Mannitol Nanoscale Systems |

| Theoretical | Péclet Number | Explaining the formation of hollow, raisin-shaped morphologies in co-spray dried mannitol/nanoparticle microparticles. nih.gov |

| Experimental | Scanning Electron Microscopy (SEM) | Visualizing the morphology of mannitol polymorphs (e.g., needle-like vs. rod-like) and the structure of NEMs. mdpi.comnih.gov |

| Experimental | White Light Interferometry | Monitoring the disintegration of mannitol-based microparticles by analyzing changes in surface roughness over time. nih.gov |

| Experimental | In vitro Cell Studies | Assessing the cellular uptake mechanism (e.g., caveolae-mediated endocytosis) of mannitol-modified nanoparticles. nih.gov |

Computational and Theoretical Studies on L Mannitol Derivatives

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the intricate details of chemical reactions involving L-mannitol derivatives.

DFT studies have been employed to investigate the mechanism of forming "gemini" quaternary ammonium (B1175870) salts (QAS) from 1,4:3,6-dianhydro-D-mannitol ditriflate derivatives and trimethylamine. These studies also explore the subsequent conversion to a tertiary amine via a methyl-transfer reaction. The research has detailed two alternative reaction pathways, considering both gas-phase and ethanol (B145695) solvent conditions.

The formation of quaternary ammonium salts is a result of the Menshutkin reaction. An unexpected side-reaction, however, can occur where a methyl group migrates from the newly formed QAS to an excess of tertiary amine present in the reaction mixture. This process is a form of transquaternization, involving the exchange of a methyl group between two amines.

Computational analysis using DFT functionals such as B3LYP and M062X has shown that the presence of a trimethylammonium group attached to the five-membered ring of the dianhydro-mannitol structure significantly lowers the activation barrier for the methyl-transfer reaction. The inclusion of London dispersion forces in these calculations leads to increased stabilization of all points on the potential energy surface relative to the individual reactants.

Key Research Findings on Methyl Transfer Reactions:

| Computational Method | Key Finding | Reference |

|---|---|---|

| DFT (B3LYP, M062X) | The trimethylammonium group on the five-membered ring greatly reduces the activation barrier height for methyl transfer. | |

| DFT with London Dispersion | Inclusion of dispersion forces increases the stabilization of all points on the potential energy surface. | |

| NMR and DFT | Identified methyl group migration from a quaternary ammonium salt to a tertiary amine (transquaternization) as a key side-reaction. |

The biological activity and physical properties of L-mannitol isohexide (1,4:3,6-dianhydro-L-mannitol) derivatives are deeply connected to their three-dimensional structure. Conformational analysis, often performed using DFT calculations, is crucial for understanding the spatial arrangement of atoms and the resulting stability of different conformers. The conformation of the sugar alcohol backbone influences how the molecule interacts with other molecules, such as enzymes or receptors. While specific DFT studies on L-mannitol isohexide derivatives are not extensively detailed in readily available literature, the principles are well-established from studies on related D-mannitol and L-iditol derivatives. These studies confirm the importance of molecular conformation in determining the properties of resulting polymers, such as polyamides derived from these sugar alcohols.

Molecular Modeling and Simulation of L-Mannitol Derivative Interactions

Molecular modeling and simulations, particularly molecular dynamics (MD), are powerful techniques for studying how L-mannitol derivatives interact with their environment, including solvents and biological macromolecules like proteins. MD simulations can reveal the dynamics of these interactions over time, providing a microscopic understanding of phenomena like nucleation and protein binding.

Simulations of D-mannitol in aqueous solutions have shown that at low concentrations, mannitol (B672) molecules exist primarily as monomers. As concentration increases into the supersaturated range, dimers begin to form. The specific conformation of these dimers may influence which polymorphic form of mannitol crystallizes from the solution, providing a link between molecular-level interactions and macroscopic crystal structure.

In the context of protein-ligand interactions, molecular modeling can predict binding sites and elucidate the nature of the forces involved. Studies on similar sugar alcohols, like sorbitol, interacting with proteins such as Bovine Serum Albumin (BSA), show that interactions can occur with the polypeptide backbone and specific amino acid side chains, leading to a more compact protein structure. These computational approaches are vital in fields like drug discovery for understanding how a ligand might interact with its target.

Thermodynamic and Kinetic Studies of this compound Transformations

L-mannitol and its derivatives are known to exist in several polymorphic forms (α, β, and δ), each with distinct physical properties, including stability, solubility, and melting point. The study of the thermodynamic and kinetic aspects of transformations between these polymorphs is critical for applications in the pharmaceutical and food industries.

The thermodynamic stability of D-mannitol polymorphs generally follows the order β > α > δ, with the β form being the most stable under ambient conditions. This stability is related to the network of hydrogen bonds and other intermolecular interactions within the crystal lattice. The δ form, while being the least thermodynamically stable, is kinetically stable and does not readily transform when stored under dry conditions.

Differential Scanning Calorimetry (DSC) is a key experimental technique used to determine the thermodynamic relationships between polymorphs. It provides data on melting points and heats of fusion, which are essential for constructing energy/temperature diagrams that map the stability of the different forms.

Thermodynamic Properties of D-Mannitol Polymorphs:

| Polymorph | Melting Point (°C) | Heat of Fusion (kJ/mol) | Relative Stability | Reference |

|---|---|---|---|---|

| β (mod. I) | 166.5 | 53.5 | Most Stable | |

| α (mod. II) | 166.0 | 52.1 | Metastable | |

| δ (mod. III) | ~155 (incongruent) | N/A (transitions to mod. I) | Least Stable |

Note: Data is for D-mannitol, but similar polymorphic behavior is expected for L-mannitol.

Kinetic studies focus on the rate at which these transformations occur. For instance, it has been shown that under certain conditions of supersaturation, the α polymorph may nucleate first before transforming through the β form to the more stable γ form (a notation sometimes used interchangeably with δ or another distinct form). Water and temperature can also induce polymorphic transitions.

Fractal Models for Heat Transport in this compound Systems

Fractal models provide a mathematical framework for describing complex and irregular systems, which can be applied to phenomena like heat transport in materials. The concept of fractal geometry, where patterns repeat at progressively smaller scales, has been used to develop models for heat transfer that can be more accurate for complex structures than traditional Euclidean geometry-based models.

In the study of mannitol derivatives used as phase change materials for thermal energy storage, a fractal model of heat transport has been successfully applied to determine thermal parameters such as thermal diffusivity, thermal conductivity, and specific heat. This approach is advantageous because it is independent of the sample's geometry and the specifics of the heating method, and it can account for heat losses.

The application of fractal theory in heat transfer is inspired by natural systems, such as vascular networks, which exhibit fractal-like branching to efficiently transport fluids and heat. By applying fractal derivative models and calculus, researchers can better simulate thermal processes in complex media. While the application to L-mannitol derivatives specifically is an emerging area, the theoretical framework has been established and shown to be effective for related sugar alcohol systems.

Advanced Analytical Techniques for Characterization of L Mannitol Derivatives

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for the structural elucidation of L-mannitol derivatives, offering information on the connectivity of atoms, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Enantiorecognition)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of L-mannitol derivatives. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum of the parent D-mannitol, specific proton signals can be observed, which are consistent with its chemical structure. Similarly, the ¹³C NMR spectrum provides signals corresponding to each unique carbon atom in the molecule. For L-mannitol derivatives, the chemical shifts in both ¹H and ¹³C NMR spectra will vary depending on the nature and position of the substituent groups. These shifts provide valuable information for confirming the successful derivatization and the specific structure of the new compound.

Enantiorecognition by NMR is a critical application for distinguishing between enantiomers of chiral compounds, including L-mannitol derivatives. Since enantiomers have identical physical properties in an achiral environment, their NMR spectra are also identical. To differentiate them, a chiral environment is created by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

Chiral Derivatizing Agents (CDAs) react with the L-mannitol derivative to form diastereomers. These diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for their differentiation and quantification.

Chiral Solvating Agents (CSAs) form transient, non-covalent diastereomeric complexes with the enantiomers of the this compound. This interaction leads to different chemical shifts for the corresponding protons and carbons in the NMR spectrum, enabling enantiomeric discrimination.

The choice of the chiral agent is crucial and depends on the functional groups present in the this compound. The resulting differences in chemical shifts (Δδ) in the diastereomeric species allow for the determination of enantiomeric purity.

| Nucleus | D-Mannitol Chemical Shift (ppm) | Reference |

| ¹³C | 63.5 | |

| ¹³C | 70.4 | |

| ¹³C | 71.8 |

Chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS).

Infrared and Raman Spectroscopy for Structural Elucidation

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of D-mannitol shows a characteristic broad peak around 3400 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations are observed around 2956 cm⁻¹ and 2903 cm⁻¹. The fingerprint region of the spectrum contains a complex pattern of peaks that are unique to the molecule and can be used for identification. For L-mannitol derivatives, the appearance of new absorption bands or the shifting of existing ones can confirm the presence of new functional groups introduced during derivatization.

Raman Spectroscopy involves the inelastic scattering of monochromatic light. Like IR spectroscopy, it provides a vibrational fingerprint of the molecule. The Raman spectrum of D-mannitol also shows characteristic peaks that can be used for its identification. A notable peak around 1036 cm⁻¹ in the Raman spectrum of D-mannitol has been associated with its beta polymorph. Raman spectroscopy can be particularly useful for studying solid-state forms and polymorphism in L-mannitol derivatives.

| Vibrational Mode | D-Mannitol IR Absorption (cm⁻¹) | Reference |

| O-H stretching | 3400 | |

| C-H stretching | 2956 | |

| C-H stretching | 2903 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the unambiguous determination of the molecular formula of an this compound.

For instance, the HRMS spectrum of D-mannitol shows a strong peak corresponding to the sodium adduct ion [C₆H₁₄O₆+Na]⁺. The experimentally measured mass is compared to the calculated theoretical mass, and a close match confirms the molecular formula.

In addition to determining the molecular formula, HRMS can provide structural information through the analysis of fragmentation patterns. By inducing fragmentation of the molecule and analyzing the masses of the resulting fragments, it is possible to deduce the connectivity of atoms within the this compound. This is particularly useful for identifying the location and nature of substituents.

UV-Visible Spectrophotometry for Electronic Transitions

UV-Visible (UV-Vis) spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. While L-mannitol itself does not have strong chromophores and thus exhibits limited absorption in the UV-Vis range, its derivatives may contain chromophoric groups that absorb light at specific wavelengths.

For example, the introduction of a xanthate group into D-mannitol results in a derivative with a distinct UV-Vis absorption spectrum compared to the parent compound. The absence of significant absorption peaks at 260 nm and 280 nm in the UV-Vis spectrum of a sample can indicate the absence of nucleic acid and protein impurities, respectively.

Changes in the UV-Vis spectrum, such as a shift in the absorption maximum (λmax), can provide information about the electronic environment of the chromophore and can be influenced by factors like solvent polarity and the presence of interacting functional groups. Thermal treatment of D-mannitol has been shown to induce changes in its UV-Vis spectrum, suggesting the formation of new absorbing species.

Chromatographic Separation and Quantification Techniques